2-(3-Fluoropyrrolidin-3-yl)acetic acid
Description
2-(3-Fluoropyrrolidin-3-yl)acetic acid is a fluorinated pyrrolidine derivative with an acetic acid moiety attached to the pyrrolidine ring. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
2-(3-fluoropyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C6H10FNO2/c7-6(3-5(9)10)1-2-8-4-6/h8H,1-4H2,(H,9,10) |
InChI Key |
ZQVXKMMEYHEJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyrrolidin-3-yl)acetic acid typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by a fluorine atom. This can be achieved using reagents such as hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid .
Industrial Production Methods
Industrial production of 2-(3-Fluoropyrrolidin-3-yl)acetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3-Fluoropyrrolidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular properties, and applications of 2-(3-Fluoropyrrolidin-3-yl)acetic acid with related compounds:
Key Research Findings and Gaps
- Contradictions : While 2-(Pyridin-3-yl)acetic acid has well-documented toxicity, fluorinated analogs lack comprehensive safety data, creating uncertainty in risk assessment .
- Opportunities : Fluorinated pyrrolidine acetic acids (e.g., 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid) show promise in improving drug-like properties, warranting further studies on their pharmacokinetics and toxicity .
Biological Activity
2-(3-Fluoropyrrolidin-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and experimental data.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a fluorine atom and an acetic acid moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C7H12FNO2
- Molecular Weight : 161.17 g/mol
Biological Activity Overview
Research indicates that 2-(3-Fluoropyrrolidin-3-yl)acetic acid exhibits various biological activities, particularly in neuropharmacology and cancer research. Key areas of investigation include:
- Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases, potentially by modulating neurotransmitter systems.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through pathways involving apoptosis and cell cycle regulation.
The mechanisms by which 2-(3-Fluoropyrrolidin-3-yl)acetic acid exerts its effects are still under investigation. However, potential mechanisms include:
- Modulation of Neurotransmitter Release : It may influence the release of key neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.
- Inhibition of Tumor Cell Proliferation : Studies have indicated that the compound can induce apoptosis in various cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of 2-(3-Fluoropyrrolidin-3-yl)acetic acid:
| Study Type | Cell Line | Concentration (µM) | Observations |
|---|---|---|---|
| Neuroprotection | SH-SY5Y (neuronal model) | 10 - 50 | Increased cell viability under oxidative stress conditions. |
| Anticancer | HeLa (cervical cancer) | 5 - 100 | Induced apoptosis with a significant reduction in cell viability at higher concentrations. |
Case Studies
-
Neurodegenerative Disease Model :
- In a study using SH-SY5Y cells exposed to oxidative stress, treatment with 2-(3-Fluoropyrrolidin-3-yl)acetic acid resulted in a dose-dependent increase in cell survival, suggesting its potential as a neuroprotective agent.
-
Cancer Cell Lines :
- A separate investigation into its effects on HeLa cells revealed that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its role in promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
